molecular formula C5H4Cl3N3 B1602835 3,5,6-Trichloropyridine-2,4-diamine CAS No. 725208-26-4

3,5,6-Trichloropyridine-2,4-diamine

Cat. No. B1602835
CAS RN: 725208-26-4
M. Wt: 212.46 g/mol
InChI Key: FGIUJKXQIISHOO-UHFFFAOYSA-N
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Description

“3,5,6-Trichloropyridine-2,4-diamine” is a chemical compound with the molecular formula C5H4Cl3N3 . It is a pyridine derivative, which is a class of compounds that have broad applications in many fields of chemistry .


Synthesis Analysis

The synthesis of “3,5,6-Trichloropyridine-2,4-diamine” and similar compounds often involves reactions with organolithium reagents . For example, pentachloropyridine can react with diethyl malonate to construct diethyl 2- (perchloropyridin-4-yl)malonate .


Molecular Structure Analysis

The molecular structure of “3,5,6-Trichloropyridine-2,4-diamine” consists of a pyridine ring with three chlorine atoms and two amine groups attached . The exact mass of the molecule is 210.947080 g/mol .


Chemical Reactions Analysis

Pyridine compounds like “3,5,6-Trichloropyridine-2,4-diamine” are highly reactive towards nucleophilic attack due to their electron-deficient nature . All halogen atoms may be displaced by nucleophiles, leading to the formation of various substituted pyridine compounds .

Scientific Research Applications

Heterocyclic Chemistry Research

3,5,6-Trichloropyridine-2,4-diamine: is a valuable heterocyclic compound that serves as a building block in the synthesis of more complex molecules. Its trichlorinated pyridine ring is a key structural motif in many pharmaceuticals and agrochemicals. Researchers utilize this compound to study the reactivity of chlorinated heterocycles and to develop new synthetic pathways .

Molecular Dynamics Simulations

This compound is used in molecular dynamics simulations to understand its behavior at the atomic level. Simulations can reveal insights into stereochemistry, isomerism, hybridization, and molecular orbitals, which are crucial for designing molecules with desired properties .

Analytical Chemistry

In analytical chemistry, 3,5,6-Trichloropyridine-2,4-diamine can be employed as a secondary standard in quantitative NMR studies due to its well-defined structure and properties. This allows for accurate calibration and quantification of other substances .

Environmental Science

As a metabolite of certain insecticides and herbicides, this compound’s environmental fate and impact are studied extensively. Research focuses on its biodegradation and the pathways through which it is mineralized or detoxified in the environment .

Mechanism of Action

Target of Action

It is known that chlorinated pyridine compounds, such as this one, are often used in the synthesis of various organic compounds . They are highly reactive towards nucleophilic attack due to their electron-deficient nature .

Mode of Action

It is known that chlorinated pyridines are highly reactive towards nucleophilic attack . This suggests that the compound may interact with its targets by undergoing nucleophilic substitution reactions, leading to changes in the chemical structure of the target molecules.

Biochemical Pathways

It is known that chlorinated pyridines can be involved in various chemical reactions, leading to the synthesis of a wide range of organic compounds . These reactions can potentially affect various biochemical pathways, depending on the specific targets and reaction conditions.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3,5,6-Trichloropyridine-2,4-diamine. Factors such as pH, temperature, and the presence of other chemicals can affect the reactivity of the compound and its interactions with its targets . For instance, the nature of the nucleophile, reaction conditions, and solvent can have significant influences on the reactions of this heteroaromatic compound .

properties

IUPAC Name

3,5,6-trichloropyridine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4Cl3N3/c6-1-3(9)2(7)5(10)11-4(1)8/h(H4,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGIUJKXQIISHOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=NC(=C1Cl)Cl)N)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4Cl3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60593685
Record name 3,5,6-Trichloropyridine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60593685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5,6-Trichloropyridine-2,4-diamine

CAS RN

725208-26-4
Record name 3,5,6-Trichloropyridine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60593685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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